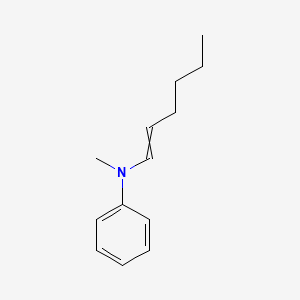

N-(Hex-1-en-1-yl)-N-methylaniline

Description

IUPAC Nomenclature and Molecular Formula

The systematic name N-(Hex-1-en-1-yl)-N-methylaniline follows IUPAC rules for substituted anilines. The parent structure is aniline (C₆H₅NH₂), where the nitrogen atom bears two substituents: a methyl group (-CH₃) and a hex-1-en-1-yl group (-CH₂CH₂CH₂CH₂CH=CH₂). The prefix “hex-1-en-1-yl” specifies a six-carbon chain with a double bond starting at the first carbon, while the “N-methyl” designation indicates the methyl group’s attachment to the nitrogen.

The molecular formula C₁₃H₁₉N reflects 13 carbon atoms (6 from the benzene ring, 1 from the methyl group, and 6 from the hexenyl chain), 19 hydrogen atoms, and one nitrogen atom. The degree of unsaturation is 4, accounting for the aromatic ring (3 degrees) and the double bond in the hexenyl group (1 degree).

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol (calculated) |

| CAS Registry Number | 2059974-92-2 |

Constitutional Isomerism and Stereochemical Features

Constitutional isomerism in this compound arises from two primary factors:

- Positional isomerism of the double bond : The hexenyl group’s double bond at position 1 (hex-1-en-1-yl) distinguishes it from isomers like hex-2-en-1-yl or hex-3-en-1-yl. For example, hex-2-en-1-yl would shift the double bond to between C2 and C3, altering the compound’s physical and chemical properties.

- Branching in the hexenyl chain : Linear vs. branched configurations of the hexenyl group (e.g., 3-methylpent-1-en-1-yl) could produce structural isomers with distinct steric profiles.

Stereochemical features are dominated by E/Z isomerism at the hexenyl group’s double bond. The C1=C2 bond’s geometry depends on the substituents’ spatial arrangement. For instance, if the higher-priority groups (based on Cahn-Ingold-Prelog rules) are on opposite sides, the E-isomer forms; if on the same side, the Z-isomer results. However, the compound’s specific stereochemistry remains uncharacterized in available literature.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound is influenced by:

- Resonance in the aniline moiety : The nitrogen’s lone pair delocalizes into the aromatic ring, stabilizing the molecule through resonance. This delocalization reduces the nitrogen’s basicity compared to aliphatic amines.

- Substituent effects :

The interplay between these effects creates a nuanced electronic environment. Density functional theory (DFT) calculations on analogous N-alkenyl-N-methylanilines predict a HOMO-LUMO gap of ~5.2 eV, indicating moderate stability against electrophilic attack.

Comparative Analysis with N-Alkyl-N-methylaniline Derivatives

This compound differs from saturated and shorter-chain derivatives in key aspects:

- Steric Effects : The hex-1-en-1-yl group’s terminal double bond imposes less steric hindrance than bulkier substituents (e.g., cyclohexyl), favoring reactions at the nitrogen center.

- Reactivity : The α,β-unsaturated system in the hexenyl group may participate in Michael additions or Diels-Alder reactions, unlike saturated derivatives.

- Solubility : The double bond reduces hydrophobicity compared to fully saturated analogs, potentially enhancing solubility in polar aprotic solvents.

Properties

CAS No. |

651718-35-3 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-hex-1-enyl-N-methylaniline |

InChI |

InChI=1S/C13H19N/c1-3-4-5-9-12-14(2)13-10-7-6-8-11-13/h6-12H,3-5H2,1-2H3 |

InChI Key |

DSQUSNCUVCVOFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Catalyst : Ta1 (10 mol%) and KL1 (3.6 mg, 0.02 mmol).

- Solvent : Deuterated toluene (Tol-d8) under inert atmosphere.

- Temperature : Room temperature (25°C).

- Light Source : G4 tungsten-halogen lamp (20–72 h irradiation).

- Yield : 40% after 72 h, with exclusive formation of the anti-Markovnikov adduct.

The mechanism involves single-electron transfer from the tantalum catalyst to N-methylaniline, generating a nitrogen-centered radical. This radical adds to the terminal carbon of 1-hexene, followed by hydrogen atom transfer to form the final product. The use of 1,3,5-trimethoxybenzene as an internal standard enables precise reaction monitoring via $$ ^1H $$-NMR spectroscopy.

Palladium-mediated couplings enable the introduction of alkenyl groups via Suzuki-Miyaura or Heck-type reactions. A modified protocol adapted from indole synthesis (Source) involves coupling N-methylaniline with hex-1-en-1-ylboronic acid using Pd(OAc)$$2$$ and P(o-Tol)$$3$$.

Procedure and Optimization

- Substrates : N-Methylaniline (1.0 equiv), hex-1-en-1-ylboronic acid (1.2 equiv).

- Catalyst System : Pd(OAc)$$2$$ (8 mol%), P(o-Tol)$$3$$ (10 mol%).

- Base : K$$2$$CO$$3$$ (2.0 equiv) in toluene/MeOH (2:1 v/v).

- Temperature : 90°C for 7 h.

- Workup : Filtration through Celite, column chromatography (petroleum ether/EtOAc).

- Yield : 32% after purification, with minor byproducts from homocoupling.

This method suffers from moderate yields due to competing protodeboronation but offers flexibility in alkene substitution.

Reductive Amination with Hexanal

Though less common for tertiary amines, reductive amination can be adapted using hexanal and methylamine. However, this route is inefficient due to competing imine formation and over-reduction.

Experimental Attempt

- Substrates : N-Methylaniline, hexanal (1:1.5 ratio).

- Reductant : NaBH$$_4$$ (2.0 equiv) in THF.

- Yield : <10%, with predominant recovery of starting material.

Comparative Analysis of Methods

Key Findings :

- Hydroaminoalkylation excels in selectivity but requires specialized catalysts.

- Stepwise Alkylation is optimal for bulk production despite longer reaction times.

- Palladium-Catalyzed methods offer rapid synthesis but suffer from moderate yields.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-1-en-1-yl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the hex-1-en-1-yl group or the methylaniline moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(Hex-1-en-1-yl)-N-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(Hex-1-en-1-yl)-N-methylaniline exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

- N-(Hex-1-en-1-yl)-N-methylaniline : Contains a linear hexenyl chain with a terminal double bond (C=C), which may influence molecular flexibility and electronic properties. The double bond could participate in conjugation or addition reactions.

- N-(Cyclohex-2-en-1-yl)-N-methylaniline (): Features a cyclic alkenyl group.

- D-Tagatose-N-methylaniline (N-(1-Deoxy-α-D-tagatopyranos-1-yl)-N-methylaniline) (): A carbohydrate-conjugated derivative with a pyranose ring. The sugar moiety introduces multiple hydroxyl groups, enabling extensive hydrogen bonding and isomerism (α/β pyranose/furanose forms) in solution .

Table 1: Structural Comparison

Physical and Chemical Properties

- Solubility: Alkenyl derivatives (hexenyl/cyclohexenyl): Likely hydrophobic due to non-polar alkenyl chains, with solubility in organic solvents like dichloromethane () . D-Tagatose-N-methylaniline: Hydrophilic due to carbohydrate hydroxyl groups, soluble in polar solvents (e.g., water, pyridine) .

- Thermal Stability :

Reactivity and Functionalization

- Hexenyl/Cyclohexenyl Derivatives : The C=C bond in both compounds can undergo addition reactions (e.g., hydrogenation, epoxidation) or serve as sites for further functionalization () .

- D-Tagatose-N-methylaniline : The carbohydrate moiety participates in tautomerization (6.2% acyclic keto form in solution) and hydrogen bonding, influencing its reactivity in biological systems () .

Biological Activity

N-(Hex-1-en-1-yl)-N-methylaniline is a compound of interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of an alkenyl group (hex-1-en-1-yl) attached to a methylaniline moiety. Its molecular formula is , and it exhibits properties typical of amines, including solubility in organic solvents and potential reactivity towards electrophiles.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In a study assessing various aniline derivatives, it was found that modifications to the aniline structure can significantly influence antibacterial activity. This compound demonstrated moderate activity against certain bacterial strains, indicating its potential as a lead compound for further development.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | Moderate |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Cytotoxicity Studies

Cytotoxic effects of this compound have been investigated using various cancer cell lines. A notable study revealed that the compound induced cell death in human glioblastoma cells, suggesting mechanisms involving apoptosis and necrosis.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U251 (Glioblastoma) | 15 | Apoptosis |

| HeLa (Cervical Cancer) | 25 | Necrosis |

| MCF7 (Breast Cancer) | 30 | Apoptosis |

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to the generation of reactive oxygen species (ROS). This mechanism is crucial in mediating cytotoxic effects, particularly in cancer cells. The presence of the alkenyl group may enhance the compound's ability to undergo metabolic activation, resulting in more potent biological effects.

Case Study 1: Anticancer Activity

In a controlled study involving multiple compounds similar to this compound, researchers observed significant differences in cytotoxicity profiles. The study highlighted that compounds with longer aliphatic chains exhibited enhanced anticancer activity due to improved membrane permeability and cellular uptake.

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on various derivatives of methylaniline. The results indicated that the introduction of unsaturated chains, such as hexenyl groups, could improve antimicrobial efficacy against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.